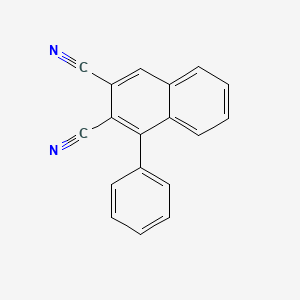
1-Phenyl-2,3-naphthalenedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 2 and 3 positions and a phenyl group at the 1 position.
Méthodes De Préparation
The synthesis of 1-phenylnaphthalene-2,3-dicarbonitrile typically involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding phthalonitrile derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Phenylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenylnaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines and other complex organic molecules.
Medicine: Research into its derivatives has shown promise in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 1-phenylnaphthalene-2,3-dicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives act as photosensitizers, accumulating in tumor tissues and generating reactive oxygen species upon light activation, leading to cell death .
Comparaison Avec Des Composés Similaires
1-Phenylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds such as:
1-oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative nucleophilic substitution reactivity.
Phthalocyanines: These compounds share a similar aromatic structure and are used in similar applications, particularly in dyes and photodynamic therapy.
The uniqueness of 1-phenylnaphthalene-2,3-dicarbonitrile lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
82084-03-5 |
|---|---|
Formule moléculaire |
C18H10N2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H |
Clé InChI |
GRRLWGLFGVVYIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
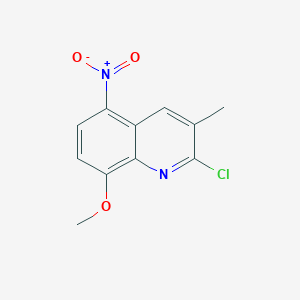
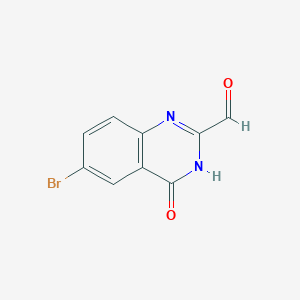
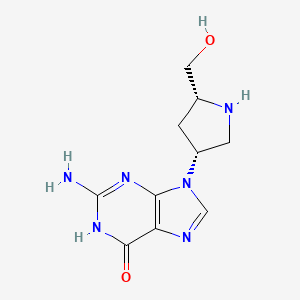
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
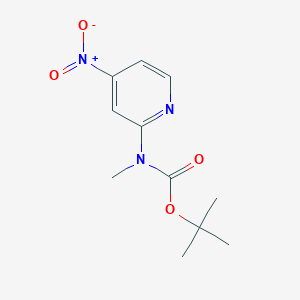


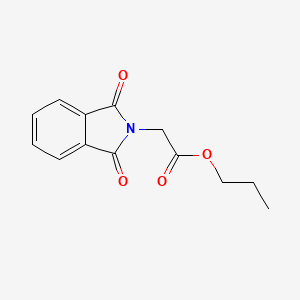
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)


